molecular formula C14H17N5O4S B13389363 tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate

Cat. No.: B13389363
M. Wt: 351.38 g/mol
InChI Key: HTCDBMHTHFGBCZ-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate: is a complex organic compound with a molecular formula of C14H17N5O4S. This compound is notable for its unique structure, which includes a tert-butyl carbamate group and a nitrobenzotriazole moiety. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 6-nitrobenzotriazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The mixture is stirred at room temperature, and the product is purified through filtration and recrystallization .

Chemical Reactions Analysis

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The nitrobenzotriazole moiety can form strong interactions with active sites of enzymes, inhibiting their activity. This compound can also undergo redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate lies in its combination of a nitrobenzotriazole moiety and a carbamate group, which imparts distinct reactivity and functional properties.

Biological Activity

Tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C14H17N5O4S and a molecular weight of 351.381 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a nitrobenzotriazole unit, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing benzotriazole derivatives exhibit diverse biological activities, including antibacterial, antifungal, and antiprotozoal effects. The presence of bulky hydrophobic groups in these compounds often enhances their antimicrobial efficacy.

Antimicrobial Activity

A significant focus has been on the antimicrobial properties of this compound.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity (MIC μg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64
Pseudomonas aeruginosa64

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent activity against Gram-positive bacteria like Staphylococcus aureus, while its effectiveness against fungi such as Candida albicans is comparatively lower.

The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. It may involve:

  • Disruption of Cell Membranes : The hydrophobic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, thus hindering growth.

Case Studies

A series of studies have evaluated the biological activity of benzotriazole derivatives, including the target compound. Notably:

  • Study on Antibacterial Efficacy :
    In a study assessing various benzotriazole derivatives, it was found that those with nitro substituents exhibited enhanced antibacterial activity against multiple strains of bacteria. The study highlighted that modifications to the benzotriazole core could lead to significant variations in activity profiles .
  • Antiparasitic Properties :
    Research into related compounds demonstrated promising antiparasitic effects against protozoan infections, suggesting that structural analogs could be explored for similar activities against Trypanosoma cruzi, where significant growth inhibition was observed at certain concentrations .

Properties

IUPAC Name

tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-8(15-13(20)23-14(2,3)4)12(24)18-11-7-9(19(21)22)5-6-10(11)16-17-18/h5-8H,1-4H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDBMHTHFGBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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